molecular formula C23H21N3O3 B4677985 3-butoxy-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide CAS No. 5757-27-7

3-butoxy-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide

Cat. No.: B4677985
CAS No.: 5757-27-7
M. Wt: 387.4 g/mol
InChI Key: HJFIRHVYAFWTAC-UHFFFAOYSA-N
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Description

3-Butoxy-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide is a synthetic benzamide derivative characterized by a benzoxazole core substituted with a pyridinyl group at the 2-position and a benzamide moiety at the 5-position, featuring a 3-butoxy substituent on the benzamide ring. Benzoxazole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including enzyme inhibition and receptor modulation.

Properties

IUPAC Name

3-butoxy-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-2-3-13-28-19-6-4-5-17(14-19)22(27)25-18-7-8-21-20(15-18)26-23(29-21)16-9-11-24-12-10-16/h4-12,14-15H,2-3,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFIRHVYAFWTAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365668
Record name 3-butoxy-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5757-27-7
Record name 3-butoxy-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with 2-hydroxybenzaldehyde to form the benzoxazole ring. This intermediate is then reacted with 3-butoxybenzoic acid under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further streamline the process, making it viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or benzoxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-butoxy-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its benzoxazole moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-butoxy-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, while the pyridine moiety may interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

4-Ethyl-N-[2-(3-Pyridinyl)-1,3-Benzoxazol-5-yl]Benzamide (CAS: 767316-46-1)

This compound shares the N-(2-pyridinyl-1,3-benzoxazol-5-yl)benzamide backbone with the target compound but differs in the substituent on the benzamide ring (4-ethyl vs. 3-butoxy). The ethyl group reduces molecular weight (343.38 g/mol) compared to the butoxy-substituted analog, likely influencing lipophilicity (logP) and bioavailability. The longer butoxy chain in the target compound may enhance membrane permeability but could reduce solubility in aqueous media .

2-Chloro-N-(2-Pyridin-4-ylpyrimidin-4-yl)Benzamide (CAS: 478039-51-9)

Here, the benzoxazole ring is replaced with a pyrimidine ring. Pyrimidine rings often engage in π-π stacking, which may confer different selectivity profiles compared to benzoxazole-containing analogs .

N-(3-Chloro-4-Methylphenyl)-2-(3-Methoxypropyl)-1,3-Dioxo-2,3-Dihydro-1H-Isoindole-5-Carboxamide (CAS: 356090-88-5)

This compound features an isoindole-dione core instead of benzoxazole. The 3-methoxypropyl and chloro-methylphenyl groups introduce steric bulk and polarizability, which may affect metabolic stability. Such structural differences highlight the importance of the benzoxazole ring in maintaining planar geometry for target engagement .

PCAF HAT Inhibition

Benzamide derivatives with 2-acylamino substituents on the benzamide ring, such as 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide, exhibit potent PCAF HAT inhibitory activity (79% at 100 μM). However, the 3-butoxy group may compensate by providing hydrophobic interactions .

Neuroleptic Benzamides

Compounds like amisulpride and sulpiride share the benzamide core but incorporate sulfonamide or pyrrolidine moieties. These structural differences confer dopamine receptor selectivity, whereas the benzoxazole-pyridine system in the target compound may target alternative pathways, such as kinase or epigenetic regulators .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 4-Ethyl Analog 2-Chloro-Pyrimidine Analog
Molecular Weight (g/mol) ~375 (estimated) 343.38 ~350 (estimated)
Key Substituents 3-Butoxy 4-Ethyl 2-Chloro, Pyrimidine
Aromatic Rings 3 3 3
Chiral Centers Likely 0 0 0

Key Research Findings and Implications

  • Substituent Flexibility : The 3-butoxy group offers a balance between hydrophobicity and steric effects, distinct from shorter alkyl or electronegative substituents in analogs.
  • Benzoxazole Advantage : The benzoxazole-pyridine system may enhance binding to aromatic-rich binding pockets, as seen in kinase inhibitors .
  • Differentiation Challenges : Like neuroleptic benzamides, analytical techniques (e.g., HPLC-MS) are critical for distinguishing subtle structural differences, such as butoxy vs. ethyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-butoxy-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide
Reactant of Route 2
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3-butoxy-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide

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